(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic compound that features a triazine ring, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: Starting with a precursor like cyanuric chloride, which undergoes nucleophilic substitution with an amine group to form the triazine core.
Attachment of the Methoxyphenyl Group: This step might involve a coupling reaction using a methoxyphenyl amine derivative.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction.
Attachment of the Furan Ring: Finally, the furan ring can be attached via a condensation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or furan rings.
Reduction: Reduction reactions might target the triazine ring or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the triazine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Medicinal applications could include its use as a therapeutic agent for treating diseases, depending on its biological activity and pharmacokinetic properties.
Industry
In industrial applications, the compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-6-(phenylamino)-1,3,5-triazine): Similar triazine core but lacks the methoxyphenyl and furan rings.
(4-(4-Methylpiperazin-1-yl)-1,3,5-triazine): Similar piperazine and triazine rings but lacks the methoxyphenyl and furan rings.
(2-Furylmethanone derivatives): Compounds with similar furan ring structures but different substituents.
Uniqueness
The uniqueness of (4-((4-Amino-6-((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone lies in its combination of the triazine, piperazine, and furan rings, which could confer unique chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C20H23N7O3 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
[4-[[4-amino-6-(2-methoxyanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C20H23N7O3/c1-29-15-6-3-2-5-14(15)22-20-24-17(23-19(21)25-20)13-26-8-10-27(11-9-26)18(28)16-7-4-12-30-16/h2-7,12H,8-11,13H2,1H3,(H3,21,22,23,24,25) |
InChI Key |
XZJAPOCZYVRNKG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.